![molecular formula C17H15FN6O3 B12358268 3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-YL)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone](/img/structure/B12358268.png)
3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-YL)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-YL)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone is a complex organic compound belonging to the class of phenylpyridines . These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond . This compound is notable for its unique structural features, which include a fluorine atom, a tetrazole ring, and an oxazolidinone moiety.
Vorbereitungsmethoden
The synthesis of 3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-YL)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone involves multiple steps. The process typically starts with the preparation of the tetrazole ring, followed by the formation of the pyridine ring, and finally, the coupling of these rings with the benzene and oxazolidinone moieties . The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow processes and advanced purification techniques to meet commercial demands .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-YL)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorine atom and the tetrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity . The oxazolidinone moiety is known to interfere with protein synthesis in microbial organisms, making it a potential candidate for antimicrobial drug development .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other phenylpyridines and oxazolidinones. For example:
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.
Fluoropyridines: Compounds with fluorine atoms attached to pyridine rings, used in various chemical and pharmaceutical applications.
The uniqueness of 3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-YL)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone lies in its combination of structural features, which confer specific chemical reactivity and biological activity .
Eigenschaften
IUPAC Name |
3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN6O3/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,25H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFALPSLJIHVRKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

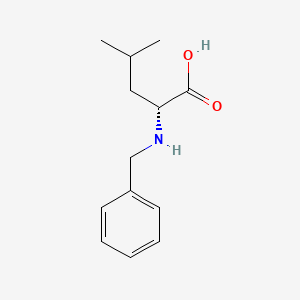
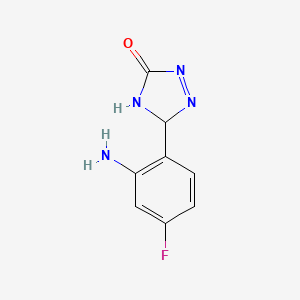
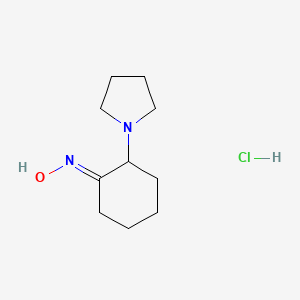
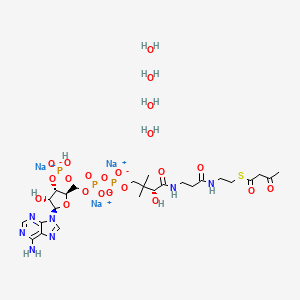
![2-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]-1,5-naphthyridine](/img/structure/B12358213.png)
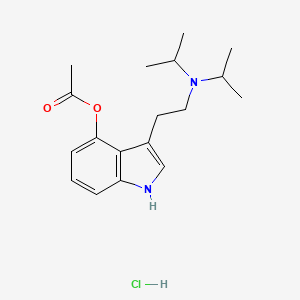
![7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;hydrochloride](/img/structure/B12358223.png)
![2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-3a,4,7,7a-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,6-dione](/img/structure/B12358226.png)

![[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxyphosphoryl]sulfanylmethyl propan-2-yl carbonate](/img/structure/B12358232.png)
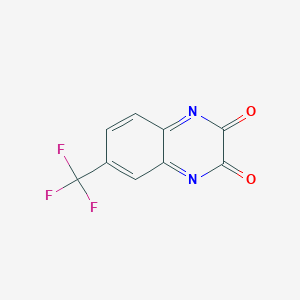
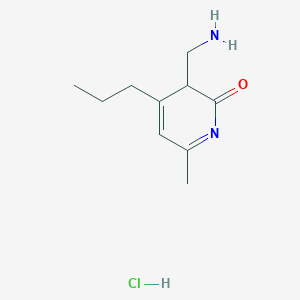
![2-Amino-4-chloro-5,7-dihydro-pyrrolo[3,4-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B12358282.png)
